3-[2-(4-Aminophenyl)ethyl]phenol
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Overview
Description
3-[2-(4-Aminophenyl)ethyl]phenol is an organic compound that belongs to the class of phenols It consists of a phenol group (a hydroxyl group attached to a benzene ring) and an aminophenyl group (an amino group attached to a benzene ring) connected by an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Aminophenyl)ethyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, an aryl halide undergoes substitution with a nucleophile under specific conditions. For example, the reaction of 4-chloromethylbenzene with a nucleophile at high temperatures can yield the desired phenol compound .
Industrial Production Methods
Industrial production of phenols, including this compound, often involves the Hock process. This process includes the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to produce phenol and acetone .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-Aminophenyl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
3-[2-(4-Aminophenyl)ethyl]phenol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(4-Aminophenyl)ethyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the amino group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: Similar structure but lacks the ethyl chain.
Phenol: Lacks the amino and ethyl groups.
Aniline: Contains an amino group attached directly to the benzene ring without the phenol group.
Uniqueness
3-[2-(4-Aminophenyl)ethyl]phenol is unique due to the presence of both the phenol and aminophenyl groups connected by an ethyl chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
117967-89-2 |
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Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-[2-(4-aminophenyl)ethyl]phenol |
InChI |
InChI=1S/C14H15NO/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10,16H,4-5,15H2 |
InChI Key |
FLVVBNWYHKWBRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC2=CC=C(C=C2)N |
Origin of Product |
United States |
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